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Introduction 2,2′,7,7′-tetra(N,N-di-p-tolyl)amino-9,9-spirobifluorene (Spiro-TTB) is a widely

utilized hole transport material (HTM) in perovskite solar cells (PSCs) due to its suitable energy

levels and high hole mobility.[1] The interface between the Spiro-TTB layer and the light-

absorbing perovskite layer is a critical junction that significantly influences device efficiency,

stability, and reproducibility.[2][3] Interfacial engineering at this junction aims to address key

challenges such as mismatched energy levels, charge carrier recombination at defect sites,

and poor perovskite film morphology.[4][5] Effective strategies can passivate surface defects,

improve energy level alignment for efficient hole extraction, and enhance the crystalline quality

of the overlying perovskite layer, ultimately leading to superior device performance.[6][7][8][9]

[10] This document provides detailed application notes and experimental protocols for common

and effective interfacial engineering techniques.

Core Concepts in Spiro-TTB/Perovskite Interfacial
Engineering
The primary goals of modifying the interface between the Spiro-TTB hole transport layer (HTL)

and the perovskite absorber are to optimize the physical and electronic properties of the
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junction. This optimization is crucial for minimizing energy losses and maximizing the power

conversion efficiency (PCE) and operational stability of the solar cell.
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Caption: Key goals and outcomes of Spiro-TTB/perovskite interfacial engineering.

Application Note 1: PFN-P1 Interlayer for Dopant-
Free Spiro-TTB in Inverted p-i-n Devices
One effective strategy for improving the performance of inverted p-i-n PSCs is to introduce an

ultrathin polymer interlayer between the dopant-free Spiro-TTB HTL and the perovskite

absorber. A conjugated polyelectrolyte, such as poly(9,9-bis(3′-(N,N-dimethyl)-propyl-2,7-

fluorene)-alt-2,7-(9,9-dioctylfluorene)) (PFN-P1), serves this purpose effectively.

Principle of Operation: The PFN-P1 interlayer improves the wettability of the Spiro-TTB
surface, promoting the growth of a higher-quality perovskite film with larger crystalline grains

and fewer defects.[6][7] This leads to reduced charge recombination at the interface and better

energy level alignment, which enhances hole extraction from the perovskite to the Spiro-TTB
layer.[6] Consequently, devices exhibit a significant improvement in power conversion efficiency

(PCE), open-circuit voltage (Voc), and stability.[6][7]

Quantitative Data Summary
The table below summarizes the performance of inverted p-i-n PSCs with and without the PFN-

P1 interfacial layer, demonstrating the significant improvements conferred by this interfacial

engineering approach.

HTL
Configurati
on

VOC (V)
JSC (mA
cm-2)

FF (%) PCE (%)
Stability
(T80 at
65°C)

Spiro-TTB

only
1.07 19.52 72.87 15.22

~85% of

initial PCE

after 5h

Spiro-TTB /

PFN-P1
1.09 22.68 76.03 18.79 >500 hours
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Data compiled from a study on Cs0.05(FA0.83MA0.17)0.95Pb(I0.9Br0.1)3 (CsMAFA)

perovskite.[6][7]
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Caption: Workflow for fabricating inverted PSCs with a PFN-P1 interlayer.
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Detailed Protocol: PFN-P1 Interlayer Deposition
This protocol is adapted from the methodology for fabricating efficient and stable inverted p-i-n

PSCs.[6][7]

1. Materials and Solutions:

Spiro-TTB Solution: 10 mg/mL in chlorobenzene (anhydrous).

PFN-P1 Solution: 0.5 mg/mL in methanol.

Perovskite Precursor (CsMAFA): Cs0.05(FA0.83MA0.17)0.95Pb(I0.9Br0.1)3 solution.

Antisolvent: Chlorobenzene (anhydrous).

ETL Solution: PCBM (20 mg/mL in chlorobenzene).

Substrates: FTO-coated glass.

2. Procedure:

Substrate Cleaning: Sequentially sonicate FTO-coated glass substrates in detergent,

deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a

nitrogen gun and treat with UV-Ozone for 20 minutes before use.

Spiro-TTB HTL Deposition:

In a nitrogen-filled glovebox, spin-coat the dopant-free Spiro-TTB solution onto the

cleaned FTO substrates at 4000 rpm for 30 seconds.

Anneal the films at 100 °C for 10 minutes.

PFN-P1 Interlayer Deposition:

Spin-coat the PFN-P1 solution onto the Spiro-TTB layer at 4000 rpm for 30 seconds.

Anneal at 100 °C for 5 minutes.

Perovskite Layer Deposition:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://pubs.acs.org/doi/10.1021/acsaem.4c00831
https://pubs.acs.org/doi/abs/10.1021/acsaem.4c00831
https://www.benchchem.com/product/b3142985?utm_src=pdf-body
https://www.benchchem.com/product/b3142985?utm_src=pdf-body
https://www.benchchem.com/product/b3142985?utm_src=pdf-body
https://www.benchchem.com/product/b3142985?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3142985?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dispense 100 µL of the CsMAFA perovskite precursor solution onto the substrate.

Spin-coat at 5000 rpm for 35 seconds.

At the 30th second of spinning, quickly dispense 200 µL of chlorobenzene antisolvent onto

the center of the substrate.

Anneal the resulting perovskite film at 100 °C for 1 hour.

ETL and Electrode Deposition:

After cooling, spin-coat the PCBM solution at 2500 rpm for 40 seconds and anneal at 100

°C for 10 minutes.

Finally, thermally evaporate a BCP (bathocuproine) layer and a silver (Ag) top electrode

under high vacuum.

Application Note 2: Chemical Doping of Spiro-TTB
for Enhanced Hole Transport
While dopant-free HTLs are desirable for long-term stability, chemical p-doping is a powerful

and common method to increase the conductivity and hole extraction capability of Spiro-based

HTMs.

Principle of Operation: Dopants create charge-transfer complexes with the HTM, increasing the

concentration of free hole carriers.[11] This enhances the electrical conductivity of the Spiro-
TTB layer, reduces series resistance, and improves the alignment of the HTM's Fermi level

with the perovskite's valence band, leading to more efficient hole extraction and transport.[11] A

novel approach involves using a tris(pentafluorophenyl)borane-water complex (BCF(OH2)) as

an effective p-dopant for Spiro-TTB.[11]

Quantitative Data Summary
The table below shows the impact of BCF(OH2) doping on the performance of Spiro-TTB
based n-i-p solar cells.
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HTL
Configuration

VOC (V) JSC (mA cm-2) FF (%) PCE (%)

Pristine Spiro-

TTB
1.05 22.48 72.1 17.02

Spiro-

TTB:BCF(OH2)
1.14 24.11 82.5 22.68

Data compiled from a study using a FA0.82Cs0.13MA0.05Pb(I0.80Br0.20)3 perovskite.[11]
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Caption: Mechanism of how p-doping improves Spiro-TTB HTL properties.
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Detailed Protocol: BCF(OH2) Doping of Spiro-TTB
This protocol is adapted from the methodology for preparing highly efficient n-i-p devices.[11]

1. Materials and Solutions:

Pristine Spiro-TTB Solution: 36 mg of Spiro-TTB in 1 mL of anhydrous chlorobenzene.

BCF(OH2) Solution: Dissolve 3 mg of BCF in 1 mL of anhydrous chlorobenzene, then add

0.2 µL of deionized water and shake until the solution turns light pink.

Doped Spiro-TTB:BA Solution: Mix 36 mg of Spiro-TTB with 1 mL of the prepared

BCF(OH2) solution.

Note: The solutions should be stirred at room temperature for at least 24-48 hours and

filtered with a 0.22 µm PTFE filter before use.

2. Procedure (for n-i-p architecture):

Substrate and ETL Preparation: Prepare substrates (e.g., FTO/SnO2) according to standard

procedures for n-i-p devices.

Perovskite Deposition: Deposit the perovskite active layer (e.g.,

FA0.82Cs0.13MA0.05Pb(I0.80Br0.20)3) onto the ETL-coated substrate via spin coating,

followed by annealing.

Doped Spiro-TTB HTL Deposition:

Transfer the perovskite-coated substrates into a nitrogen-filled glovebox.

Spin-coat the prepared Spiro-TTB:BA solution onto the perovskite layer at 4000 rpm for

30 seconds.

Electrode Deposition:

Complete the device by thermally evaporating a gold (Au) or silver (Ag) top electrode.
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1. Device Performance (J-V) Measurement:

Equipment: Solar simulator (AM 1.5G, 100 mW cm-2), source measure unit.

Procedure: Measure the current density-voltage (J-V) characteristics of the PSCs by

scanning the voltage from reverse to forward bias and vice-versa to check for hysteresis. A

black, non-reflective mask with a defined aperture (e.g., 0.1 cm²) should be used to

accurately define the active area. Key parameters (VOC, JSC, FF, PCE) are extracted from

these curves.

2. Surface Morphology (SEM/AFM):

Equipment: Scanning Electron Microscope (SEM), Atomic Force Microscope (AFM).

Procedure: Use SEM to visualize the top-down morphology of the perovskite film, assessing

grain size and pinholes. Use AFM to quantify the surface roughness (e.g., root-mean-square

roughness). Smoother films generally lead to better interfacial contact.[6]

3. Crystallinity Analysis (XRD):

Equipment: X-ray Diffractometer.

Procedure: Perform X-ray diffraction (XRD) scans on the perovskite films deposited on

different interfaces (e.g., Spiro-TTB vs. Spiro-TTB/PFN-P1). The intensity and width of

characteristic perovskite peaks indicate the degree of crystallinity and crystal orientation.[6]

4. Charge Carrier Dynamics (TRPL):

Equipment: Time-Resolved Photoluminescence (TRPL) spectrometer.

Procedure: Excite the perovskite film (on glass or on the HTL) with a pulsed laser and

measure the decay of the photoluminescence signal over time. A faster decay when the

perovskite is in contact with the HTL indicates more efficient charge extraction (hole transfer)

from the perovskite to the HTL.[11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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